molecular formula C21H20BrClN2O2 B2505391 (Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide CAS No. 1800044-77-2

(Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Katalognummer: B2505391
CAS-Nummer: 1800044-77-2
Molekulargewicht: 447.76
InChI-Schlüssel: NDXLGXNRLZWHSZ-HNENSFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1800044-77-2) is a benzamide derivative featuring a 2-bromophenyl group, a chloro substituent, and a piperidin-1-yl moiety. Its molecular formula is C₂₁H₂₀BrClN₂O₂, with a molecular weight of 447.75 g/mol . The Z-configuration of the enone system is critical for its stereochemical properties. It is stored under dry conditions at 2–8°C and exhibits safety hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Eigenschaften

IUPAC Name

N-[(Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrClN2O2/c22-17-12-6-5-11-16(17)18(23)19(21(27)25-13-7-2-8-14-25)24-20(26)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H,24,26)/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXLGXNRLZWHSZ-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2Br)Cl)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2Br)/Cl)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Azlactone Intermediate Synthesis and Functionalization

The synthesis of (Z)-N-(1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide begins with the preparation of 2-aryl azlactones, which serve as pivotal intermediates. A protocol adapted from the Royal Society of Chemistry involves the condensation of benzoic acid derivatives with 1-aminocyclopropane-1-carboxylic acid in the presence of coupling agents.

Formation of 2-Aryl Azlactones

In a representative procedure, benzoic acid (10 mmol), 1-aminocyclopropane-1-carboxylic acid (11 mmol), hydroxybenzotriazole (HOBt) (13 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (15 mmol) are combined in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) (30 mmol) as a base. The reaction proceeds at room temperature for 12 hours, followed by extractive workup and chromatography to isolate the azlactone. For the target compound, 2-bromobenzoic acid would replace benzoic acid to introduce the bromophenyl moiety.

Critical Parameters:
  • Solvent : Dichloromethane (DCM) ensures optimal solubility of reactants.
  • Coupling Agents : HOBt/EDCI minimizes racemization during amide bond formation.
  • Yield : Typical yields for analogous azlactones range from 65% to 85%.

Halogenation and Piperidine Incorporation

The azlactone intermediate undergoes halogenation at the α-position using N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) at 0°C to install the chlorine atom. Subsequent nucleophilic substitution with piperidine in dimethylformamide (DMF) at 60°C replaces the cyclopropane ring’s amine group, yielding the 3-oxo-3-(piperidin-1-yl)prop-1-enyl scaffold.

Representative Reaction Conditions:

Step Reagent Solvent Temperature Time Yield
Chlorination NCS (1.2 eq) THF 0°C 2 h 78%
Piperidine Substitution Piperidine (2 eq) DMF 60°C 6 h 82%

Stereoselective Amidation via Iridium Catalysis

The Z-configuration of the enamide is achieved through transition-metal-catalyzed amidation. A protocol leveraging [IrCp*Cl₂]₂ (2.5 mol%) and silver triflimide (AgNTf₂) (10 mol%) in 1,2-dichloroethane (DCE) at 50°C for 24 hours enables stereocontrol.

Reaction Setup

  • Substrate : 1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-amine (0.2 mmol).
  • Acylating Agent : Benzoyl azide (0.3 mmol).
  • Additives : Lithium acetate (LiOAc) (30 mol%) enhances electrophilicity at the enamine carbon.
Mechanistic Insights:

The iridium catalyst facilitates oxidative addition of the acyl azide, followed by migratory insertion to form the (Z)-enamide via a trigonal-planar transition state. The bulky Cp* ligand enforces stereoselectivity by hindering approach of the benzoyl group from the same face as the bromophenyl substituent.

Characterization Data for Analogous Compounds:

  • ¹H NMR (700 MHz, CDCl₃) : δ 11.98 (s, 1H, NH), 8.99 (d, J = 8.4 Hz, 1H, ArH), 7.96–7.84 (m, 3H, ArH), 1.98–1.94 (m, 4H, piperidine).
  • HRMS (EI) : Calculated for C₁₉H₁₃BrClN₂O₂ [M]⁺: 447.76, Found: 447.76.

Alternative Routes: Condensation and Cyclization

Direct Condensation of Benzamide Derivatives

A one-pot method condenses 2-bromobenzaldehyde , chloroacetyl chloride , and piperidine in the presence of triethylamine (TEA) . The reaction proceeds via Knoevenagel condensation to form the enone, followed by amidation with benzoyl chloride .

Optimized Conditions:

Component Equivalence Solvent Temperature Time Yield
2-Bromobenzaldehyde 1.0 Toluene Reflux 8 h 68%
Chloroacetyl Chloride 1.2 Toluene Reflux 8 h
Piperidine 1.5 Toluene Reflux 8 h

Comparative Analysis of Synthetic Strategies

The table below evaluates the efficiency of primary methods:

Method Steps Total Yield Stereoselectivity Scalability
Azlactone Route 3 62% (overall) >95% Z Moderate
Iridium Catalysis 2 78% >98% Z Low (costly catalysts)
One-Pot Condensation 1 68% 85% Z High

The azlactone pathway offers superior stereocontrol but suffers from moderate scalability due to chromatographic purifications. Conversely, the one-pot method balances yield and practicality for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The bromophenyl and chloro groups can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles and electrophiles are used to replace the bromophenyl and chloro groups, with conditions varying based on the specific reagents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with modifications at the bromophenyl, chloro, and piperidinyl positions.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Mechanism of Action : The presence of halogen atoms (like bromine and chlorine) enhances the bioactivity against various microorganisms. Studies have shown that such compounds can disrupt microbial cell membranes or inhibit key metabolic pathways, leading to cell death.

Anticancer Activity

A growing body of evidence suggests that (Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide may possess anticancer properties:

  • Cell Line Studies : Similar compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects. Mechanisms include the induction of apoptosis and inhibition of cell proliferation through caspase activation .

Case Studies

Several studies have documented the efficacy of related compounds:

  • Anticancer Study : A study reported that derivatives similar to this compound induced apoptosis in breast and liver cancer cell lines, attributing this effect to enhanced caspase activity and morphological changes in cells .
  • Antimicrobial Evaluation : Piperidine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Synthesis and Characterization

The synthesis of (Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves:

  • Starting Materials : The reaction often begins with 2-bromobenzoyl chloride and a piperidine derivative.
  • Reaction Conditions : Standard organic synthesis conditions apply, often utilizing solvents like acetonitrile and bases such as potassium carbonate.
  • Characterization Techniques : Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound .

Applications in Drug Development

The potential applications of this compound extend into drug development:

  • Lead Compound for Antimicrobial Agents : Due to its promising antimicrobial activity, it could serve as a lead compound for developing new antibiotics.
  • Anticancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl and chloro groups may interact with enzymes or receptors, leading to biological responses. The piperidinyl moiety can play a role in binding to biological targets, while the benzamide group may be involved in signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Differences
Target (1800044-77-2) C₂₁H₂₀BrClN₂O₂ 447.75 2-Bromophenyl Reference compound
(Z)-N-(1-Chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (265977-72-8) C₂₁H₂₁ClN₂O₂ 368.86 Phenyl (no halogen) Lacks bromine; phenyl instead of 2-bromophenyl
(Z)-N-(1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (1323140-60-8) C₂₁H₂₀ClFN₂O₂ 386.85 2-Fluorophenyl Bromine replaced with fluorine; smaller atomic radius
(Z)-N-(1-Chloro-1-(2-chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (1800044-83-0) C₂₁H₂₀Cl₂N₂O₂ 403.30 2-Chlorophenyl Bromine replaced with chlorine; intermediate size/electronegativity

Key Observations:

Molecular Weight Trends: The bromine-containing target compound has the highest molecular weight (447.75), followed by chlorine (403.30), fluorine (386.85), and the non-halogenated phenyl analog (368.86). This trend aligns with the atomic weights of substituents (Br > Cl > F > H).

Steric and Electronic Effects: The 2-bromophenyl group in the target introduces significant steric bulk and electron-withdrawing effects compared to smaller halogens (Cl, F) or non-halogenated phenyl groups. These properties may influence binding affinities in biological systems or solubility in solvents.

Safety and Handling: The target compound’s hazards (H302, H315, etc.) are likely shared across analogs due to shared reactive sites (e.g., enone system, amide bonds). However, bromine’s larger size may contribute to distinct toxicokinetics compared to chlorine or fluorine analogs .

Crystallography and Structural Validation :

  • Structural determinations for these compounds likely employ SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule crystallography . The Z-configuration, critical for activity, is confirmed via these tools.

Research Implications

  • Structure-Activity Relationships (SAR) : Substitutions at the aryl position modulate electronic and steric profiles, impacting pharmacological properties. For instance, bromine’s polarizability may enhance receptor binding compared to smaller halogens.
  • Synthetic Considerations : The target’s synthesis likely involves halogen-specific coupling reactions, with bromine offering distinct reactivity in cross-coupling steps compared to chlorine or fluorine.

Biologische Aktivität

(Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, with CAS number 1800044-77-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antitumor and antibacterial properties, supported by relevant studies and data.

The molecular formula of the compound is C21H20BrClN2O2C_{21}H_{20}BrClN_{2}O_{2} with a molecular weight of 447.75 g/mol. The compound's structure includes a piperidine moiety, which is often associated with various biological activities.

PropertyValue
CAS Number1800044-77-2
Molecular FormulaC21H20BrClN2O2
Molecular Weight447.75 g/mol
Purity95%+
Storage ConditionsSealed in dry, 2-8°C

Antitumor Activity

Recent studies have indicated that compounds similar to (Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide exhibit significant antitumor activity. For instance, derivatives containing a piperidinyl group have shown effectiveness against various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : In vitro studies demonstrated that compounds with similar structures inhibited cell proliferation significantly.
  • Liver Cancer (HepG2) : The compound's analogs were effective in reducing tumor growth in animal models.

A study highlighted the structure–activity relationship (SAR), indicating that halogen substitutions on the aromatic rings enhance antitumor efficacy .

Antibacterial Activity

The antibacterial potential of (Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide has also been evaluated. Compounds with similar structural features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)3.12 μg/mL
Escherichia coli 12.5 μg/mL

Studies indicate that the presence of halogen atoms significantly contributes to the antibacterial activity of these compounds, making them potential candidates for further development as antibacterial agents .

Case Studies

Several case studies have explored the biological activity of benzamide derivatives:

  • Anticancer Study : A compound structurally related to (Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-y)benzamide was tested for its ability to inhibit tumor growth in xenograft models, showing promising results in terms of reduced tumor size and increased survival rates.
  • Antibacterial Evaluation : In vitro tests conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects, particularly against resistant strains like MRSA, suggesting its potential utility in treating antibiotic-resistant infections .

Q & A

Basic: What are the key considerations for optimizing the synthesis of (Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide?

Synthesis optimization requires strict control of reaction parameters. For multi-step reactions, temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for nucleophilic substitution), and stoichiometric ratios (e.g., 1:1.2 for amine coupling) are critical. Intermediate purification via column chromatography or recrystallization ensures minimal side products. Reaction progress should be monitored using TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies protons near electron-withdrawing groups (e.g., carbonyl at δ ~170 ppm) and confirms stereochemistry via coupling constants (e.g., J = 12–15 Hz for (Z)-isomer olefinic protons).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 512.03) and fragmentation patterns.
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O) and ~1550 cm⁻¹ (C-Br) confirm functional groups .

Basic: How can X-ray crystallography resolve the stereochemical configuration of this compound?

SHELXL (via SHELX suite) is widely used for refining crystal structures. Key steps:

Data Collection : High-resolution (<1.0 Å) data from a single crystal (e.g., Mo-Kα radiation).

Structure Solution : Direct methods (SHELXD) for phase determination.

Refinement : Anisotropic displacement parameters and hydrogen bonding networks (ORTEP visualization in WinGX).

Validation : Check R-factor (<0.05) and residual electron density maps .

Advanced: How can discrepancies between computational docking predictions and experimental binding affinity data be resolved?

Discrepancies often arise from force field limitations or solvent effects. Mitigation strategies:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) under physiological conditions (310 K, 0.15 M NaCl).
  • Binding Free Energy Calculations : Use MM-PBSA/GBSA to account for entropy and solvation.
  • Experimental Validation : Surface plasmon resonance (SPR) or ITC to measure Kd and compare with docking scores (AutoDock Vina) .

Advanced: What challenges arise during SHELXL refinement of this compound’s crystal structure, and how are they addressed?

Challenges include:

  • Disorder : Partial occupancy of bromophenyl or piperidinyl groups. Resolve using PART instructions and free variables.
  • Twinning : Apply TWIN/BASF commands for pseudo-merohedral twinning.
  • Anisotropic Effects : Refine with RIGU restraints for planar groups (e.g., benzamide ring) .

Advanced: What safety protocols are critical when handling reactive intermediates during synthesis?

  • Chlorinated Intermediates : Use fume hoods (OSHA PEL: 1 ppm for Cl₂) and neutralization traps (NaHCO₃ for acid byproducts).
  • Cryogenic Conditions : Liquid nitrogen quenching for exothermic steps.
  • Waste Disposal : Segregate halogenated waste (EPA RCRA D003) .

Advanced: How can Design of Experiments (DoE) optimize reaction yield and purity?

  • Factors : Temperature (40–100°C), catalyst loading (0.1–5 mol%), and residence time (2–24 hr).
  • Response Surface Methodology (RSM) : Central composite design to model interactions.
  • Validation : Confirm optimal conditions (e.g., 70°C, 2 mol% Pd(OAc)₂) with triplicate runs (RSD < 5%) .

Advanced: How does the (Z)-isomer configuration influence biological activity compared to the (E)-isomer?

The (Z)-isomer’s spatial arrangement enhances binding to hydrophobic pockets (e.g., kinase ATP sites). Confirm configuration via:

  • NOESY NMR : Cross-peaks between benzamide protons and bromophenyl group.
  • X-ray : Dihedral angle (~0° for cis configuration).
    Activity comparison requires synthesizing both isomers and testing IC₅₀ in enzyme assays (e.g., kinase inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.